ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
CAS No.: 867042-26-0
Cat. No.: VC6307180
Molecular Formula: C23H25NO6S
Molecular Weight: 443.51
* For research use only. Not for human or veterinary use.

CAS No. | 867042-26-0 |
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Molecular Formula | C23H25NO6S |
Molecular Weight | 443.51 |
IUPAC Name | ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate |
Standard InChI | InChI=1S/C23H25NO6S/c1-4-30-23(26)22-20(15-8-10-19(29-2)11-9-15)13-17(14-21(22)25)16-6-5-7-18(12-16)24-31(3,27)28/h5-12,14,20,22,24H,4,13H2,1-3H3 |
Standard InChI Key | VPEGEPUSSKTPJV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC |
Structural and Molecular Characteristics
Core Architecture and Stereochemical Considerations
The compound features a cyclohexene ring substituted at positions 1, 4, and 6. Position 1 hosts an ethyl carboxylate group (), while position 4 is occupied by a 3-methanesulfonamidophenyl moiety (). Position 6 contains a 4-methoxyphenyl group (), and position 2 bears a ketone functional group (). The cyclohexene ring adopts a non-planar conformation, with the substituents influencing its electronic and steric properties.
The stereochemistry of the molecule remains undetermined in available literature, though computational models suggest that the trans configuration between the methanesulfonamidophenyl and methoxyphenyl groups minimizes steric hindrance. The InChIKey (VPEGEPUSSKTPJV-UHFFFAOYSA-N) provides a unique identifier for its 3D structure, which has been deposited in PubChem (CID: 4290229).
Table 1: Molecular Data
Property | Value |
---|---|
CAS No. | 867042-26-0 |
Molecular Formula | |
Molecular Weight | 443.51 g/mol |
IUPAC Name | Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate |
SMILES | CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC |
PubChem CID | 4290229 |
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategies
The synthesis of this compound typically involves sequential reactions to assemble the cyclohexene core and introduce substituents. A proposed route includes:
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Friedel-Crafts Acylation: Formation of the cyclohexenone ring via acid-catalyzed cyclization of a diketone precursor.
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Suzuki-Miyaura Coupling: Introduction of the methoxyphenyl group using a palladium catalyst and aryl boronic acid.
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Sulfonamide Formation: Reaction of an aniline intermediate with methanesulfonyl chloride in the presence of a base like pyridine.
Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to enhance reaction rates, while catalysts like palladium(II) acetate facilitate cross-coupling steps. Continuous flow synthesis has been suggested for industrial-scale production to improve yield and reduce costs.
Key Reaction Modifications
The compound’s functional groups enable diverse chemical transformations:
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Ester Hydrolysis: The ethyl carboxylate can be hydrolyzed to a carboxylic acid under basic conditions, enabling further derivatization.
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Ketone Reduction: The 2-oxo group may be reduced to a hydroxyl or methylene group using agents like sodium borohydride or Wolff-Kishner conditions.
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Sulfonamide Alkylation: The sulfonamide nitrogen can undergo alkylation to modify steric and electronic properties.
Physicochemical Properties
Solubility and Stability
Experimental solubility data are unavailable, but computational predictions using the LogP value (estimated at 3.2) suggest moderate lipophilicity, favoring organic solvents like ethanol or dichloromethane. The compound is stable under inert atmospheres but may degrade via oxidation of the sulfonamide group or hydrolysis of the ester under acidic/basic conditions.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1740 cm (ester C=O), 1680 cm (ketone C=O), and 1320 cm (S=O stretching).
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NMR: NMR signals include a triplet for the ethyl group ( 1.2 ppm), singlet for the methoxy group ( 3.8 ppm), and aromatic protons between 6.8–7.6 ppm.
Compound | Substituent Variation | Molecular Weight (g/mol) | PubChem CID |
---|---|---|---|
Target Compound | 4-MeO-Ph, 3-SONHMe-Ph | 443.51 | 4290229 |
Ethyl 6-(2-EtO-Ph) Derivative | 2-EtO-Ph, 4-SONHMe-Ph | 457.50 | 15978070 |
WAY-275303 | 4-F-Ph, 4-MeO-Ph | 368.40 | 4139502 |
Research Challenges and Future Directions
Knowledge Gaps
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Solubility and Pharmacokinetics: Empirical data on aqueous solubility and bioavailability are lacking.
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Toxicological Profile: No studies assess acute or chronic toxicity.
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Target Identification: High-throughput screening is needed to identify protein targets.
Synthetic Optimization
Future work should explore:
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Enantioselective Synthesis: Chiral catalysts to control stereochemistry.
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Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods.
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